3-Bromo-2-nitroaniline
Overview
Description
3-Bromo-2-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which are often used in the synthesis of dyes, pharmaceuticals, and as probes in DNA conformation studies. Although the provided papers do not directly discuss 3-Bromo-2-nitroaniline, they do provide insights into the chemistry of related bromo- and nitro- substituted anilines, which can be informative for understanding the properties and reactivity of 3-Bromo-2-nitroaniline.
Synthesis Analysis
The synthesis of bromo-nitroaniline derivatives can be achieved through various methods. For instance, 2-bromo-2-nitroalkan-1-ols can be prepared by the condensation of aliphatic and aromatic aldehydes with bromonitromethane in the presence of a copper(II) acetate catalyst and a camphor-derived ligand . Similarly, 2,6-dibromo-4-nitroaniline can be synthesized from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium, highlighting a green process that avoids organic solvents . These methods suggest potential pathways for the synthesis of 3-Bromo-2-nitroaniline by adapting the reaction conditions and starting materials.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as evidenced by the crystalline complex formed by 2-methyl-4-nitroaniline with a dinucleoside monophosphate, where nitroaniline molecules stack above and below guanine-cytosine pairs . The isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide also show ionic layers separated by hydrocarbon layers, with hydrogen bonding playing a significant role . These studies indicate that 3-Bromo-2-nitroaniline may also exhibit interesting structural features, particularly in the solid state.
Chemical Reactions Analysis
The reactivity of bromo-nitroaniline derivatives can involve aromatic nucleophilic substitution, as seen with 3-Bromo-2-nitrobenzo[b]thiophene, which reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes . This suggests that 3-Bromo-2-nitroaniline could also undergo similar nucleophilic substitution reactions with amines, potentially leading to a variety of substituted aniline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitroaniline derivatives can be influenced by intermolecular interactions, such as hydrogen bonding. For example, 2-nitroanilinium bromide exhibits a strong NH...Br vibrational behavior, which is a result of intermolecular hydrogen bonds in the crystal . This implies that 3-Bromo-2-nitroaniline may also display unique vibrational properties due to similar interactions. Additionally, the presence of bromine and nitro groups can affect the compound's electron distribution, reactivity, and overall stability.
Scientific Research Applications
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Dye Manufacturing : Nitroanilines, including 3-Bromo-2-nitroaniline, are often used in the production of dyes . The specific type of dye that can be produced would depend on the other compounds used in the process.
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Antioxidant Production : Nitroanilines can also be used to produce antioxidants . These are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
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Gas Gum Inhibitor : Nitroanilines can be used as gas gum inhibitors . These are additives that prevent the formation of gum-like deposits in gasoline and other fuels.
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Corrosion Inhibitor : Nitroanilines can be used to produce corrosion inhibitors . These are chemicals that can slow down or prevent corrosion (rust) on metal surfaces.
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Chemical Synthesis : 3-Bromo-2-nitroaniline can be used as a starting material in various chemical syntheses . The specific products that can be synthesized would depend on the other reactants and conditions used in the process.
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Research and Development : Due to its unique chemical properties, 3-Bromo-2-nitroaniline can be used in various research and development applications . This could include testing new chemical reactions, developing new materials, or studying its properties under different conditions.
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Pharmaceutical Industry : Nitroanilines, including 3-Bromo-2-nitroaniline, can be used in the synthesis of pharmaceuticals . The specific drugs that can be synthesized would depend on the other reactants and conditions used in the process.
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Pesticide Production : Nitroanilines can be used to produce pesticides . These are substances used to prevent, destroy, repel or mitigate any pest.
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Polymer Industry : Nitroanilines can be used in the polymer industry . They can act as building blocks in the synthesis of polymers.
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Electrophilic Aromatic Substitution Reactions : 3-Bromo-2-nitroaniline can be used in electrophilic aromatic substitution reactions . This is a type of reaction where an atom attached to an aromatic system is replaced by an electrophile.
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Production of Aniline Derivatives : 3-Bromo-2-nitroaniline can be used to produce various aniline derivatives . These derivatives can have a wide range of applications, from dyes to pharmaceuticals.
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Chemical Education : Due to its reactivity, 3-Bromo-2-nitroaniline can be used in chemical education as a practical example for teaching various chemical reactions .
Safety And Hazards
3-Bromo-2-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
3-bromo-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHLBAXHLAQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618776 | |
Record name | 3-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitroaniline | |
CAS RN |
7138-15-0 | |
Record name | 3-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.